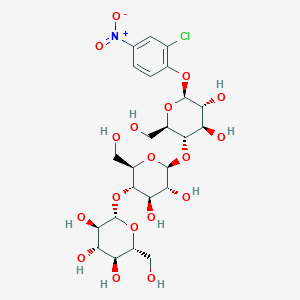

2-Chloro-4-nitrophenyl-b-cellotrioside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-4-nitrophenyl-b-cellotrioside is a chromogenic substrate for cellulase activity . It is suitable for kinetic characterization of cellulases and is useful for biofuels research to measure cellulase activity for optimum ethanol production .

Synthesis Analysis

The synthesis of 2-Chloro-4-nitrophenyl-b-cellotrioside involves enzymatic hydrolysis of a series of 4,6-O-benzylidene-2-chloro-4-nitrophenyl-b-d-cellooligosaccharides . It has been used as an intermediate in the chemical syntheses of various pesticides, dyes, and pharmaceuticals .Molecular Structure Analysis

The molecular formula of 2-Chloro-4-nitrophenyl-b-cellotrioside is C18H24ClNO13 . It has a molecular weight of 497.84 .Chemical Reactions Analysis

2-Chloro-4-nitrophenyl-b-cellotrioside is a substrate in assays to determine the enzymatic activity of cellulase . It is degraded via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium .Physical And Chemical Properties Analysis

2-Chloro-4-nitrophenyl-b-cellotrioside is a white to off-white powder . It is soluble in DMSO and in water .科学研究应用

Assay Development for Enzyme Measurement

2-Chloro-4-nitrophenyl-β-cellotrioside plays a crucial role in the development of specific and sensitive assays for enzyme measurements. For example, it has been used in the preparation of a substrate mixture for the assay of endo-1,4-β-glucanase (cellulase) (McCleary et al., 2014). Additionally, it has been utilized in methods to measure amylase activity in serum without auxiliary enzymes, demonstrating precision and sensitivity (Foo & Bais, 1998).

Enzyme Hydrolysis and Mechanism Studies

Studies have explored the hydrolysis catalyzed by enzymes such as Bacillus endoglucanase in family D, where 2-Chloro-4-nitrophenyl-β-cellotrioside was hydrolyzed to generate alpha-cellobiose, providing insights into the mechanism of bond cleavage by these enzymes (Kawaminami, Ozaki, & Ito, 1995).

Enhanced Assay Sensitivity and Stability

The compound has been noted for increasing the sensitivity and stability of assays. For instance, it has been used in the development of a direct colorimetric assay for alpha-amylase, providing rapid and reliable results for both serum and urine samples (Winn-Deen, David, Sigler, & Chavez, 1988). Its application in assays offers significant improvements in terms of reagent stability and sensitivity, facilitating easier automation and quicker result acquisition.

Investigating Enzyme Properties and Action Modes

2-Chloro-4-nitrophenyl-β-cellotrioside has been instrumental in detailed investigations of the kinetic properties and action modes of enzymes. For instance, it helped in studying the properties and action modes of cellobiohydrolases produced by Talaromyces emersonii (Tuohy et al., 2002). Through such studies, it contributes to a deeper understanding of enzyme functionality and potential applications in biotechnology and medicine.

Enhancing Transglycosylation Activity

Research also shows that 2-Chloro-4-nitrophenyl-β-cellotrioside can be used to enhance transglycosylation activity in certain conditions. For example, the transglycosylation of p-nitrophenyl-β-D-cellotrioside to cellotetraose was increased by the presence of organic solvents, as studied in the context of a psychrotrophic yeast's endo-1,4-β-glucanase (Oikawa, Tsukagawa, Chino, & Soda, 2001).

安全和危害

未来方向

属性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34ClNO18/c25-8-3-7(26(37)38)1-2-9(8)39-22-18(35)15(32)20(11(5-28)41-22)44-24-19(36)16(33)21(12(6-29)42-24)43-23-17(34)14(31)13(30)10(4-27)40-23/h1-3,10-24,27-36H,4-6H2/t10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYYNUOXSFGLNX-ZENQEEDISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34ClNO18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-nitrophenyl-b-cellotrioside | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Fluorophenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1457761.png)

![1,2,3,4-tetrahydro-4-(4-methylphenyl)Cyclopent[b]indole](/img/structure/B1457765.png)

![1-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)-N-cyclobutyl-N-methylpiperidin-4-amine](/img/structure/B1457768.png)

![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457772.png)

![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate](/img/structure/B1457773.png)

![Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1457774.png)

![N-[4-(2-furyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B1457775.png)

![3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride](/img/structure/B1457778.png)

![2-[(1-Methylethyl)amino]butanoic acid methyl ester hydrochloride](/img/structure/B1457781.png)

![Imidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B1457783.png)